molecular formula C23H21N3O5S B2599867 3,4-dimethoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide CAS No. 898420-83-2

3,4-dimethoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Cat. No.: B2599867
CAS No.: 898420-83-2
M. Wt: 451.5
InChI Key: VFJRTJIHDQCRMW-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of the quinazolinone moiety suggests potential biological activity, making this compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or similar reagents.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction using a boronic acid derivative.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions could target the quinazolinone moiety, potentially converting it to a dihydroquinazoline.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

Biologically, the compound may exhibit activity against certain bacterial strains due to the sulfonamide moiety. It could be studied for its potential as an antibacterial or antifungal agent.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential, particularly in the treatment of infections or as anti-inflammatory agents.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide likely involves the inhibition of bacterial enzymes, similar to other sulfonamides. The quinazolinone moiety may interact with specific molecular targets, disrupting essential biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with well-known antibacterial properties.

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents.

Uniqueness

The uniqueness of 3,4-dimethoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides or quinazoline derivatives.

Properties

IUPAC Name

3,4-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5S/c1-15-24-20-10-5-4-9-19(20)23(27)26(15)17-8-6-7-16(13-17)25-32(28,29)18-11-12-21(30-2)22(14-18)31-3/h4-14,25H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJRTJIHDQCRMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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